molecular formula C7H3Cl2NO3 B2642146 3,5-Dichloro-2-nitrobenzaldehyde CAS No. 59178-12-0

3,5-Dichloro-2-nitrobenzaldehyde

Cat. No.: B2642146
CAS No.: 59178-12-0
M. Wt: 220.01
InChI Key: YWLHPPPBSVQLMV-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3Cl2NO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a nitro group at the 2 position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-nitrobenzaldehyde can be synthesized through the nitration of 3,5-dichlorobenzaldehyde. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and the use of reactors designed to maintain the required temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 3,5-Dichloro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3,5-Dichloro-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 3,5-Dichloro-2-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential therapeutic agents. Its derivatives have been studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-nitrobenzaldehyde primarily involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The aldehyde group can undergo various transformations, including reduction and oxidation, which are crucial in its role as an intermediate in chemical synthesis .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-nitrobenzaldehyde
  • 2,4-Dichloro-5-nitrobenzaldehyde
  • 3,4-Dichloro-2-nitrobenzaldehyde

Comparison: 3,5-Dichloro-2-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of the nitro group at the 2 position and chlorine atoms at the 3 and 5 positions provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dichloro-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLHPPPBSVQLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Amino-3-(5,7-dichloro-3-methoxy-2H-indazol-2-yl)-2-methylpropionitrile was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5,7-dichloro-3-methoxy-2H-indazol-2-yl)propan-2-one. 1-(4,6-dichloro-3-methoxy-2H-indazol-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 105 part a to d except using 3,5-dichloro-2-nitrobenzaldehyde (2.1 g) and decaborane (0.41 g) in part a to yield [2-(tert-butyldimethylsilanyloxy)propyl]-(3,5-dichloro-2-nitrobenzyl)amine (1.2 g, 32%). 3,5-Dichloro-2-nitrobenzaldehyde (2.2 g, 79%) was prepared by nitration of 3,5-dichlorobenzaldehyde (2.2 g) in a mixture of nitric acid (1.5 mL) and sulfuric acid (8 mL) at 0° C. for 30 minutes.
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1.5 mL
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8 mL
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Synthesis routes and methods II

Procedure details

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